molecular formula C5H5NOS B2780854 3-Methyl-isothiazole-5-carbaldehyde CAS No. 88511-32-4

3-Methyl-isothiazole-5-carbaldehyde

Cat. No. B2780854
CAS RN: 88511-32-4
M. Wt: 127.16
InChI Key: JDFGXGKKMJLLLD-UHFFFAOYSA-N
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Description

3-Methyl-isothiazole-5-carbaldehyde is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 and is a light yellow liquid . It is also known as 5-Methyl-isothiazole-3-carbaldehyde .


Synthesis Analysis

Isothiazoles, including 3-Methyl-isothiazole-5-carbaldehyde, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .


Molecular Structure Analysis

The molecular structure of 3-Methyl-isothiazole-5-carbaldehyde consists of a five-membered heterocyclic ring containing sulfur and nitrogen atoms . The InChI code for this compound is 1S/C5H5NOS/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 .


Chemical Reactions Analysis

Thiazoles, including 3-Methyl-isothiazole-5-carbaldehyde, are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Physical And Chemical Properties Analysis

3-Methyl-isothiazole-5-carbaldehyde is a light yellow liquid . It has a molecular weight of 127.17 and a molecular formula of C5H5NOS .

Future Directions

Thiazoles, including 3-Methyl-isothiazole-5-carbaldehyde, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research may focus on the development of novel thiazole derivatives with enhanced properties and applications .

properties

IUPAC Name

3-methyl-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGXGKKMJLLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-isothiazole-5-carbaldehyde

CAS RN

88511-32-4
Record name 3-methyl-1,2-thiazole-5-carbaldehyde
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